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Compound of Interest

Compound Name: 3-Bromo-5-ethylpyridine

Cat. No.: B126805 Get Quote

Introduction: The Analytical Imperative for 3-Bromo-
5-ethylpyridine
In the landscape of pharmaceutical and agrochemical development, substituted pyridines

represent a class of heterocyclic compounds of paramount importance. Their utility as versatile

scaffolds in the synthesis of complex molecular architectures necessitates a profound

understanding of their structural and electronic properties. 3-Bromo-5-ethylpyridine, a key

building block, is no exception. Its precise molecular geometry and reactivity are dictated by the

interplay of the electronegative bromine atom and the electron-donating ethyl group on the

pyridine ring.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3-Bromo-5-ethylpyridine.

As Senior Application Scientists, we move beyond mere data reporting. We delve into the

causality behind the observed spectral features, offering insights honed from field experience.

The objective is to equip researchers, scientists, and drug development professionals with a

robust analytical framework for this compound, ensuring both confident identification and a

deeper understanding of its chemical nature. Every piece of data presented herein is part of a

self-validating system, where NMR, IR, and MS results cohesively support a single,

unambiguous structural assignment.

Molecular Structure and Isomeric Identity
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The structural foundation of our analysis is the precise arrangement of atoms in 3-Bromo-5-
ethylpyridine. The pyridine ring, a six-membered aromatic heterocycle, is substituted at the 3-

and 5-positions. This substitution pattern is critical as it determines the electronic environment

of each atom and, consequently, its spectroscopic signature.

Caption: Molecular Structure of 3-Bromo-5-ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in

solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the

connectivity and electronic nature of the entire molecule.

¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed picture of the proton environments. In 3-Bromo-5-
ethylpyridine, we expect to see distinct signals for the aromatic protons on the pyridine ring

and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the

electronegativity of the nitrogen and bromine atoms and the anisotropic effects of the aromatic

ring.

Table 1: ¹H NMR Data for 3-Bromo-5-ethylpyridine (Predicted)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.55 d ~1.9

H-6 ~8.48 d ~1.5

H-4 ~7.95 t ~1.7

-CH₂- (Ethyl) ~2.70 q ~7.6

-CH₃ (Ethyl) ~1.25 t ~7.6
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Note: These are predicted values based on established substituent effects on the pyridine ring.

Experimental values may vary slightly.

Expert Interpretation:

Aromatic Region (7.5-9.0 ppm): The protons on the pyridine ring (H-2, H-4, and H-6) are

deshielded and appear at high chemical shifts due to the ring current effect and the electron-

withdrawing nature of the nitrogen atom.

H-2 and H-6: These protons, being adjacent to the nitrogen, are the most deshielded.

Their distinct chemical shifts arise from the different substituents at the 3- and 5-positions.

They appear as small doublets due to coupling with H-4.

H-4: This proton appears as a triplet (or more accurately, a doublet of doublets with similar

coupling constants) due to coupling with both H-2 and H-6. Its position is slightly upfield

compared to H-2 and H-6.

Aliphatic Region (1.0-3.0 ppm): The ethyl group protons show a classic ethyl pattern.

Methylene (-CH₂-): The quartet at ~2.70 ppm is due to the methylene protons being split

by the three adjacent methyl protons. The deshielding is caused by the direct attachment

to the aromatic ring.

Methyl (-CH₃): The triplet at ~1.25 ppm is characteristic of a methyl group adjacent to a

methylene group.

¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their hybridization and electronic state. A ¹³C NMR spectrum for 3-bromo-5-

ethyl-pyridine is available on SpectraBase, a comprehensive spectral database.[1]

Table 2: ¹³C NMR Data for 3-Bromo-5-ethylpyridine
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Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~151.2

C-6 ~147.5

C-5 ~141.0

C-4 ~137.8

C-3 ~119.5

-CH₂- (Ethyl) ~25.0

-CH₃ (Ethyl) ~14.8

Source: Adapted from data available on SpectraBase for 3-bromo-5-ethyl-pyridine.[1]

Expert Interpretation:

Aromatic Carbons (110-160 ppm):

C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly deshielded and

appear at the lowest field, consistent with their position in a heteroaromatic ring.

C-3: The carbon bearing the bromine atom (C-3) is observed at a much higher field

(~119.5 ppm). This is a classic example of the "heavy atom effect," where the large

electron cloud of bromine induces shielding. This is a key confirmatory signal.

C-5: The carbon attached to the ethyl group is also deshielded due to its position within

the aromatic system.

C-4: This carbon appears at a characteristic chemical shift for a pyridine ring carbon.

Aliphatic Carbons (10-30 ppm): The methylene and methyl carbons of the ethyl group appear

in the expected upfield region, confirming the presence of this substituent.

Experimental Protocol: NMR Data Acquisition
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The trustworthiness of NMR data hinges on a meticulously executed experimental protocol.

The following represents a standard operating procedure for acquiring high-quality ¹H and ¹³C

NMR spectra.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of
3-Bromo-5-ethylpyridine

in ~0.7 mL CDCl3

Add TMS as internal standard
(0 ppm reference)

Transfer to a 5 mm
NMR tube

Lock spectrometer on
deuterium signal of CDCl3

Shim magnet coils for
homogeneous field

Acquire 1H Spectrum
(e.g., 16 scans)

Acquire 13C Spectrum
(e.g., 1024 scans, proton-decoupled)

Apply Fourier Transform

Phase correct spectra

Calibrate 1H spectrum to
TMS at 0.00 ppm

Calibrate 13C spectrum to
CDCl3 at 77.16 ppm
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[C7H8BrN]⁺˙
m/z 185/187

(Molecular Ion)

[C6H5BrN]⁺
m/z 170/172- •CH3

[C7H8N]⁺
m/z 106

- •Br

Click to download full resolution via product page

Caption: Primary Fragmentation Pathways for 3-Bromo-5-ethylpyridine.

Experimental Protocol: GC-MS (EI) Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile

compounds like 3-Bromo-5-ethylpyridine.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and

travels through a capillary column (e.g., a 30m DB-5 column), which separates the analyte

from any impurities based on boiling point and polarity.

Ionization: As the pure compound elutes from the GC column, it enters the MS ion source.

Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the software plots the relative

abundance of each ion versus its m/z, generating the mass spectrum.

Causality in Experimental Choices:
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GC Inlet: Using a GC for sample introduction ensures that a pure, vaporized sample enters

the mass spectrometer, leading to a clean, interpretable spectrum free from solvent and

impurity signals.

70 eV Ionization Energy: This is the standard energy for EI-MS. It is high enough to cause

reproducible fragmentation patterns, which allows for the comparison of spectra to extensive

libraries for compound identification. [2]

Conclusion
The spectroscopic analysis of 3-Bromo-5-ethylpyridine provides a cohesive and self-

validating structural confirmation. ¹H and ¹³C NMR define the precise connectivity and

electronic environment of the carbon-hydrogen framework, with the heavy-atom effect of

bromine in the ¹³C spectrum serving as a key diagnostic feature. FTIR spectroscopy confirms

the presence of the core functional groups—aromatic ring, aliphatic chain, and aryl bromide.

Finally, mass spectrometry establishes the correct molecular weight and, crucially, confirms the

presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. Together,

these techniques provide the unambiguous analytical signature required by researchers in

synthesis and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Bromo-5-
ethylpyridine: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126805#spectroscopic-data-nmr-ir-ms-of-3-bromo-5-
ethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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